molecular formula C22H28O5 B083958 Galbelgin CAS No. 10569-12-7

Galbelgin

Cat. No. B083958
CAS RN: 10569-12-7
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-WJWAULOUSA-N
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Description

Galbelgin is a natural product found in Machilus thunbergii, Virola surinamensis, and other organisms . It belongs to the chemical family of lignans . The IUPAC name for Galbelgin is (2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane .


Synthesis Analysis

The divergent syntheses of Galbelgin are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .


Molecular Structure Analysis

The molecular formula of Galbelgin is C22H28O5 . It has a molecular weight of 372.45 . The structure of Galbelgin contains 2,5-diaryl-3,4-dimethyltetrahydrofurans .


Chemical Reactions Analysis

The Barker Synthesis of Galbelgin sets the two adjacent stereocenters by the classic Tsunoda/Ito Claisen rearrangement .


Physical And Chemical Properties Analysis

Galbelgin has a boiling point of 479.1±45.0 °C at 760 mmHg . Its density is 1.1±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis and Yield : Galbelgin has been successfully synthesized starting from 4-pentenoic acid, involving steps like Evans asymmetry anti-aldol reaction, TBS protection, hydroboration, oxidation, Friedel–Crafts arylation, and more. The overall yield of galbelgin was approximately 16.9% (Xue et al., 2009).

  • Stereoselective Synthesis : A stereoselective synthesis procedure for galbelgin was described, showcasing the production of the compound through the reduction of tetrahydrofuran dicarboxylic esters, derived from diaryl dilactones (Stevenson & Williams, 1977).

  • Biotransformation by Aspergillus niger : Research demonstrated that Aspergillus niger can convert galbelgin to its corresponding 4,4'-O-demethyl derivative, highlighting a potential biotransformation application (Kasahara, Miyazawa & Kameoka, 1996).

  • Protection-Free Asymmetric Synthesis : An efficient and protection-free asymmetric synthesis of galbelgin was reported. This process involved a diastereoselective aldol reaction, stereoselective C-alkylation, and Friedel–Crafts reaction as key steps (Hazra & Hajra, 2013).

  • Anionic-Radical Processes and Reductive Radical Cyclizations : Studies on tetrahydrofuran lignans, including galbelgin, showcased their synthesis through tandem oxidative anionic-radical processes and reductive radical cyclizations (Jahn & Rudakov, 2006).

  • Anti-Platelet Activating Factor Constituents : Galbelgin was identified as one of the anti-platelet activating factor constituents in the stem part of Piper futokadsura, a Chinese medicinal plant (Chen, Yu & Xu, 1993).

properties

IUPAC Name

(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-WJWAULOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galbelgin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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